[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid
Description
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid is a sulfonamide-derived acetic acid compound featuring a 3,4-dimethoxybenzenesulfonyl group linked to a methyl-amino-acetic acid backbone.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-12(7-11(13)14)19(15,16)8-4-5-9(17-2)10(6-8)18-3/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVAMPRDNXLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid involves several steps. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Triazine-Based Sulfonamide Derivatives ()
Compounds 4i and 4j (from Monatshefte für Chemie, 2018) share structural features with the target compound, including sulfonamide linkages and aromatic substituents.
Key Differences :
- The triazine derivatives (4i, 4j) exhibit higher molecular complexity and lower solubility (evidenced by higher Rf values) compared to the simpler acetic acid backbone of the target compound.
- Their applications likely diverge: triazine derivatives are often explored as kinase inhibitors or agrochemicals , whereas the target compound’s benzenesulfonyl group aligns with sulfonylurea herbicides (e.g., metsulfuron-methyl) .
Phenolic Acid Derivatives ()
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) shares a benzene ring with hydroxyl substituents but lacks the sulfonamide and methyl-amino groups of the target compound:
Key Differences :
Amino Acid Derivatives ()
Compounds like [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid (CymitQuimica, 2025) share the acetic acid backbone but differ in substituents:
Key Differences :
- The discontinued status of the dichloro analog underscores the importance of substituent selection in drug development.
Research Implications and Gaps
- Structural-Activity Relationships : The target compound’s dimethoxybenzenesulfonyl group may enhance binding to sulfonylurea receptors (e.g., in plants or enzymes) compared to hydroxyl or chloro analogs .
- Data Limitations: Direct pharmacological or agrochemical data for this compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in proteomics, and potential therapeutic uses.
The compound features a sulfonyl group attached to a methoxy-substituted benzene ring and an amino-acetic acid moiety. This structure allows for various interactions with biological macromolecules, facilitating its role in biochemical processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It can act as an inhibitor or activator depending on the target enzyme or receptor:
- Enzyme Inhibition : The compound can bind to the active site or allosteric sites of enzymes, thus modulating their activity. This is particularly relevant in proteomics where it is used to study protein interactions and modifications.
- Signal Transduction : By interacting with cellular pathways, it can alter cellular responses, potentially influencing processes such as cell proliferation and apoptosis.
Proteomics Research
This compound is utilized in proteomics for the study of protein interactions and post-translational modifications. It aids in identifying how proteins interact within cellular environments and how those interactions can be modified by small molecules.
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical models .
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
- Proteomic Profiling : In another study focusing on proteomic profiling, the compound was used to tag specific proteins in cancer cells, allowing researchers to track changes in protein expression levels following treatment with chemotherapeutic agents.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for [(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization. First, 3,4-dimethoxybenzenesulfonyl chloride reacts with methylamine to form the sulfonamide intermediate. This intermediate is then coupled with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or dichloromethane. Reaction monitoring via TLC or HPLC is critical to ensure completion. Purification via column chromatography or recrystallization yields the final product . Key Steps :
- Sulfonylation of methylamine.
- Nucleophilic substitution with chloroacetic acid.
- Purification under inert conditions to prevent hydrolysis of the sulfonyl group.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the sulfonamide linkage ( ppm for methylamino protons) and acetic acid moiety ( ppm for CH₂). Aromatic protons from the dimethoxybenzene ring appear as distinct doublets ( ppm) .
- FT-IR : Peaks at ~1150 cm (S=O stretch) and ~1700 cm (C=O from acetic acid) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for C₁₁H₁₅NO₆S).
Q. What are the common reaction pathways involving the sulfonyl and acetic acid groups?
- Methodological Answer :
- Sulfonyl Group : Participates in nucleophilic substitutions (e.g., with amines or alcohols) under mild basic conditions. Oxidation to sulfones is possible with H₂O₂ or KMnO₄ .
- Acetic Acid Group : Forms esters via Fischer esterification (H₂SO₄ catalyst) or amides via carbodiimide coupling (EDC/DMAP) .
Example : Reaction with ethanol and H₂SO₄ yields the ethyl ester derivative, useful for solubility studies .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in sulfonylation steps. Ethanol minimizes side reactions during acetic acid coupling .
- Temperature Control : Maintain 0–5°C during sulfonylation to prevent decomposition. Reflux (~80°C) accelerates the coupling step .
- Catalysts : Use DMAP or DIEA to stabilize intermediates in carbodiimide-mediated reactions .
Case Study : A 42% yield improvement was reported using DIEA in DMF for analogous compounds .
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks overlapping with analyte signals .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous peaks (e.g., distinguishing methylamino protons from solvent residues) .
- Control Experiments : Compare spectra with intermediates (e.g., isolated sulfonamide) to assign signals unambiguously .
Note : Contradictions in aromatic splitting patterns may arise from rotamers; variable-temperature NMR can resolve this .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against sulfotransferases or proteases using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate). IC₅₀ values are determined via dose-response curves .
- Cellular Uptake : Radiolabel the compound (e.g., C-acetic acid moiety) and measure accumulation in cell lines using scintillation counting .
- Computational Studies : Molecular docking (AutoDock Vina) predicts binding to targets like cyclooxygenase-2, guided by the compound’s sulfonyl and acetic acid pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
